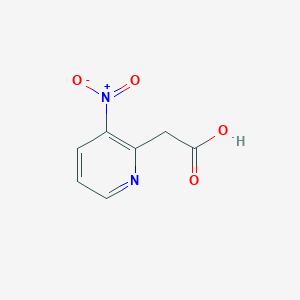

2-(3-Nitropyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-nitropyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-7(11)4-5-6(9(12)13)2-1-3-8-5/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDCTYHGROLWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599231 | |

| Record name | (3-Nitropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214374-87-4 | |

| Record name | (3-Nitropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Nitropyridin 2 Yl Acetic Acid

Precursor Synthesis via Nucleophilic Aromatic Substitution on Nitropyridines

The foundational step in producing 2-(3-nitropyridin-2-yl)acetic acid is the creation of a key intermediate, diethyl 2-(3-nitropyridin-2-yl)malonate. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for functionalizing aromatic rings.

Synthesis of Diethyl 2-(3-Nitropyridin-2-yl)malonate Precursors

The primary precursor for the target acid is diethyl 2-(3-nitropyridin-2-yl)malonate. Its synthesis is most commonly achieved by reacting the enolate of diethyl malonate with a suitable nitropyridine electrophile. nih.gov The diethyl malonate is first deprotonated with a strong base to form a nucleophilic carbanion, which then attacks the pyridine (B92270) ring. This reaction effectively couples the malonate structure to the nitropyridine core, setting the stage for subsequent transformations.

Role of 3-Nitro-2-chloropyridine and Analogues in Initial Transformations

The key electrophile in this synthesis is 2-chloro-3-nitropyridine (B167233). nih.gov In this molecule, the pyridine ring's electron density is significantly reduced by the presence of the strongly electron-withdrawing nitro group at the 3-position. libretexts.org This activation makes the carbon atom at the 2-position, which is bonded to the chlorine, highly susceptible to nucleophilic attack. libretexts.orgnih.gov The chlorine atom serves as an excellent leaving group, facilitating the substitution reaction upon attack by the diethyl malonate enolate. youtube.com

This SNAr reaction is highly regioselective. The nitro group at the ortho position to the leaving group (chlorine) effectively stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, which is a critical factor for the reaction's success. libretexts.orgnih.gov While 2-chloro-3-nitropyridine is the most common starting material, other halogenated analogues can also be used. nih.govnih.gov

Optimization of Reaction Conditions for Precursor Formation

The efficiency and yield of the precursor formation are highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of base, solvent, temperature, and reaction duration. Sodium hydride (NaH) is a commonly used strong base to generate the malonate enolate from diethyl malonate. nih.gov The reaction is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), which can solvate the cation without interfering with the nucleophile.

The temperature and time can be adjusted to maximize the yield, which can be as high as 100% under optimal conditions. One established procedure involves adding diethyl malonate to a suspension of sodium hydride in THF, followed by the addition of 2-chloro-3-nitropyridine and stirring for several hours at room temperature. nih.gov

Table 1: Optimized Reaction Conditions for Diethyl 2-(3-Nitropyridin-2-yl)malonate Synthesis

| Parameter | Condition | Rationale | Source |

| Starting Material | 2-chloro-3-nitropyridine | Activated electrophile with a good leaving group. | nih.gov |

| Nucleophile | Diethyl malonate | Provides the two-carbon acetic acid backbone. | nih.gov |

| Base | Sodium Hydride (NaH) | Strong base for complete enolate formation. | nih.gov |

| Solvent | THF or DMSO | Polar aprotic solvent stabilizes intermediates. | |

| Temperature | 0°C to 100°C | Allows for controlled reaction initiation and completion. | |

| Reaction Time | 0.5 to 16 hours | Sufficient time for the reaction to proceed to completion. | |

| Yield | Up to 100% | Indicates a highly efficient and optimized transformation. |

Targeted Hydrolysis and Decarboxylation Strategies

Following the successful synthesis of the diethyl malonate precursor, the next stage involves converting it into the final 2-(3-nitropyridin-2-yl)acetic acid. This is a two-part process involving the hydrolysis of the two ester groups, followed by the decarboxylation of the resulting malonic acid intermediate.

Optimized Acidic and Basic Hydrolysis Protocols and Yields

Both acidic and basic conditions have been explored to achieve the hydrolysis and subsequent decarboxylation. Vigorous acidic hydrolysis has proven to be an effective one-pot method for this transformation. One specific protocol involves heating the malonate precursor with 50% sulfuric acid (H₂SO₄). nih.gov This method effectively hydrolyzes the esters and promotes the decarboxylation of the intermediate malonic acid to yield 2-(3-nitropyridin-2-yl)acetic acid. nih.gov

Another effective acidic protocol involves refluxing the ester with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH). beilstein-journals.orgbeilstein-journals.org The acetic acid acts as a co-solvent to improve the miscibility of the ester in the aqueous acid, leading to a good preparative yield of the final decarboxylated product. beilstein-journals.orgbeilstein-journals.org While basic hydrolysis is also a theoretical possibility, acidic routes are often preferred for this type of transformation as they can directly lead to the desired product in a single, efficient step. beilstein-journals.org

Mitigation of Competing Decarboxylation Pathways

A primary challenge in the synthesis of 2-(3-nitropyridin-2-yl)acetic acid is the propensity for decarboxylation, which results in the formation of the undesired byproduct, 2-methyl-3-nitropyridine. This side reaction is particularly favored under conditions of high temperature or in the presence of strong acids or bases. The electron-withdrawing nature of the nitro group and the pyridine ring can facilitate the loss of carbon dioxide from the acetic acid side chain.

Several strategies can be employed to minimize this competing pathway. Careful control of reaction temperature is paramount. By maintaining lower temperatures throughout the synthesis, the activation energy for decarboxylation is less likely to be reached, thereby preserving the carboxylic acid functionality.

The choice of base is also critical. Utilizing milder, non-nucleophilic bases can reduce the likelihood of promoting the elimination of the carboxyl group. Furthermore, the strategic use of protecting groups for the carboxylic acid can shield it from decarboxylation during intermediate steps, with deprotection carried out under gentle conditions in the final stage of the synthesis.

Optimizing reaction duration is another key factor. Extended reaction times can lead to increased decarboxylation, so monitoring the reaction's progress and halting it at the point of maximum yield of the desired product is essential. The solvent system can also influence the reaction outcome, with less polar solvents sometimes disfavoring the charged transition state required for decarboxylation.

Alternative Synthetic Routes and Emerging Techniques

Strategies from 3-Nitropyridine-2-carboxylic Acid Derivatives

An effective alternative for synthesizing 2-(3-nitropyridin-2-yl)acetic acid involves starting with derivatives of 3-nitropyridine-2-carboxylic acid. This approach can offer improved control over the reaction and minimize undesirable side reactions.

One notable method is the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.org This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) group. organic-chemistry.orgwikipedia.org The process begins with the conversion of 3-nitropyridine-2-carboxylic acid to its acid chloride, typically using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. organic-chemistry.orgyoutube.com This intermediate undergoes a Wolff rearrangement, often catalyzed by a silver(I) salt such as silver oxide, in the presence of a nucleophile like water, to yield the desired 2-(3-nitropyridin-2-yl)acetic acid. organic-chemistry.orgwikipedia.org The yields for this homologation are generally reported to be in the range of 50-80%. youtube.com

| Reagent/Catalyst | Role in Arndt-Eistert Homologation |

| Thionyl chloride/Oxalyl chloride | Converts carboxylic acid to acid chloride |

| Diazomethane | Reacts with acid chloride to form a diazoketone |

| Silver(I) oxide (Ag2O) | Catalyst for the Wolff rearrangement |

| Water | Nucleophile to form the final carboxylic acid |

Another strategy involves the conversion of 3-nitropyridine-2-carboxylic acid into an ester. This ester can then undergo reactions such as a Claisen condensation with a suitable one-carbon electrophile in the presence of a strong base. Subsequent hydrolysis of the product would then afford the target acetic acid derivative.

One-Pot Syntheses and Multi-Component Reactions

While specific one-pot syntheses for 2-(3-nitropyridin-2-yl)acetic acid are not extensively detailed, the principles of MCRs are applicable to the synthesis of substituted pyridines. nih.govwhiterose.ac.uk A hypothetical MCR could involve the condensation of a 2-halopyridine derivative, a nitro-containing reactant, and a two-carbon component under catalytic conditions. For instance, a three-component synthesis of pyridylacetic acid derivatives has been reported using Meldrum's acid derivatives, which act as both a nucleophile and an electrophile in a sequence involving substitution on an activated pyridine-N-oxide followed by ring-opening and decarboxylation. whiterose.ac.ukresearchgate.net

The construction of pyridine rings through MCRs often involves condensation reactions to build the carbon skeleton, followed by ring closure. acsgcipr.org These can be performed as sequential additions or as "one-pot" processes where all reactants are combined initially. acsgcipr.org Such reactions can sometimes be slow but may be accelerated using microwave heating or flow chemistry techniques. acsgcipr.org

The development of novel MCRs and one-pot procedures for the synthesis of 2-(3-nitropyridin-2-yl)acetic acid remains an active area of research, with the potential to streamline its production and reduce its environmental impact.

Elucidation of Reaction Mechanisms and Chemical Transformations

Reactivity Profiles of the Nitro Group

The nitro group at the C-3 position is a powerful modulator of the molecule's electronic properties and is itself a site of important chemical transformations.

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 2-(3-aminopyridin-2-yl)acetic acid. This conversion is critical as aromatic amines are vital intermediates for producing a wide array of chemical compounds, including pharmaceuticals. psu.edu A variety of methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation being a common and efficient choice. commonorganicchemistry.com

Standard conditions for this transformation involve the use of hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com Raney Nickel is often preferred for substrates where dehalogenation could be a competing side reaction. commonorganicchemistry.com Alternative methods that avoid high-pressure hydrogen gas include transfer hydrogenation or the use of metal reductants in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂). commonorganicchemistry.comorganic-chemistry.org For instance, the reduction of various nitropyridines has been successfully achieved using Zn powder in an acidic medium or with SnCl₂. commonorganicchemistry.comresearchgate.net Electrochemical reduction in an acidic solution has also been reported as a viable method for converting 3-nitropyridines to 3-aminopyridines. google.com

The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule.

Table 1: Selected Methods for Nitro Group Reduction on Pyridine (B92270) Scaffolds

| Reagent/Catalyst | Solvent/Conditions | Notes | Reference |

|---|---|---|---|

| H₂ / Pd/C | Various (e.g., Ethanol (B145695), Ethyl Acetate) | Standard, highly efficient method. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Ethanol, Water | Useful for avoiding dehalogenation of aryl halides. | commonorganicchemistry.comgoogle.com |

| Fe / Acetic Acid | Acetic Acid | Mild conditions, tolerates many functional groups. | commonorganicchemistry.com |

| SnCl₂ / HCl | Ethanol | Mild method, good for sensitive substrates. | commonorganicchemistry.com |

| Zn / NH₄Cl / EtOH | Ethanol / Water | Effective for producing hydroxylamine (B1172632) intermediates. | researchgate.net |

This table presents general conditions for nitroarene reduction and may require optimization for the specific substrate.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through inductive and resonance effects. stackexchange.com This deactivation is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂). nih.govnih.gov

In 2-(3-Nitropyridin-2-yl)acetic acid, the nitro group at the C-3 position, combined with the ring nitrogen, profoundly decreases the electron density of the aromatic system. This effect is most pronounced at the ortho (C-2, C-4) and para (C-6) positions relative to the nitro group. The electron deficiency makes the pyridine ring highly deactivated towards electrophilic aromatic substitution, which typically requires harsh reaction conditions. nih.govuoanbar.edu.iq Conversely, this electron-poor nature renders the ring susceptible to nucleophilic aromatic substitution, a key feature of nitropyridine chemistry. nih.govnih.gov The electron-withdrawing nature of the nitro group makes coordination to metal centers more challenging by decreasing the donor capability of the pyridine nitrogen. nih.gov

Carboxylic Acid Functional Group Transformations

The acetic acid side chain at the C-2 position provides a handle for a variety of classical carboxylic acid reactions, enabling the synthesis of esters, amides, and other derivatives.

The carboxylic acid group of 2-(3-Nitropyridin-2-yl)acetic acid can be readily converted to its corresponding esters, such as methyl 2-(3-nitropyridin-2-yl)acetate, through esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comchemguide.co.uk This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a series of proton transfer steps, ultimately yielding the ester and regenerating the acid catalyst. masterorganicchemistry.comchemguide.co.uk As the reaction is reversible, it is often driven to completion by using the alcohol as the solvent (in large excess) or by removing water as it is formed. masterorganicchemistry.com

Table 2: General Conditions for Fischer Esterification

| Reagent | Catalyst | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ (conc.) | Methanol (excess) | Reflux | Typical conditions for methyl ester synthesis. | orgsyn.org |

| Ethanol | H₂SO₄ (conc.) | Ethanol (excess) | Reflux | Typical conditions for ethyl ester synthesis. | chemguide.co.uk |

This table presents general conditions for Fischer esterification and may require optimization for the specific substrate.

The synthesis of amides from 2-(3-Nitropyridin-2-yl)acetic acid is another crucial transformation, yielding compounds like 2-(3-nitropyridin-2-yl)acetamide. The direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid is typically activated first.

A standard and highly effective method involves converting the carboxylic acid to a more reactive acyl chloride. This is achieved by treating 2-(3-Nitropyridin-2-yl)acetic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(3-nitropyridin-2-yl)acetyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide with high efficiency.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with an amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, allowing for the formation of the amide bond under milder conditions. nih.gov Research has also explored the direct synthesis of amides from carboxylic acids using urea (B33335) as the nitrogen source, catalyzed by agents like imidazole. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

Formation of Fused Heterocyclic Systems from Derivatives

Derivatives of 2-(3-Nitropyridin-2-yl)acetic acid serve as valuable precursors for the synthesis of fused heterocyclic systems, which are core structures in many biologically active molecules and materials. researchgate.netwikipedia.org The functional groups on the pyridine ring and the side chain can participate in intramolecular reactions to construct new rings.

One common strategy involves the reduction of the nitro group to an amino group, which can then react with other functionalities within the molecule. For example, substituted nitropyridines can be converted into azaindoles. Specifically, 5-chloro-7-octyl-4-azaindole was formed from a VNS product of a nitropyridine under Bartoli conditions. nih.gov

Another approach involves the transformation of the acetic acid side chain. For instance, vicarious nucleophilic substitution of 3-nitropyridines with methyl chloroacetate (B1199739) can introduce an ester functionalized side chain. nih.gov This derivative can then undergo further transformations, such as bromination and reaction with a dinucleophile, to construct fused rings. nih.gov

Three-component ring transformations of 3,5-dinitro-2-pyridone with aldehydes and ammonium acetate (B1210297) have been developed to synthesize 3-substituted 5-nitropyridines. acs.org These products can be further elaborated into fused systems. The reaction is believed to proceed through a series of steps including nucleophilic attack, formation of a bicyclic intermediate, and subsequent ring-opening and aromatization. acs.org

The synthesis of various fused heterocyclic systems such as imidazopyridines, pyrimidopyridazines, and thienopyridines often starts from appropriately substituted nitropyridines. researchgate.netresearchgate.net For example, starting from 2-chloro-3-nitropyridine (B167233), 2-isopropyl-1,4-dihydropyrido[2,3-b]pyrazin-2(3H),3-dione has been synthesized. researchgate.net These examples highlight the versatility of nitropyridine derivatives in constructing complex molecular architectures.

| Starting Material Type | Reaction Conditions/Strategy | Fused Heterocycle Formed |

| Alkylated 3-nitropyridine (B142982) derivative | Bartoli indole (B1671886) synthesis | Azaindole |

| 3-Nitropyridine derivative with ester side chain | Reduction of nitro group, intramolecular cyclization | Lactams, other fused systems |

| 2-Chloro-3-nitropyridine | Multistep synthesis | Pyrido[2,3-b]pyrazine derivative |

| 3,5-Dinitro-2-pyridone, aldehyde, ammonium acetate | Three-component ring transformation | Precursors to fused pyridines |

This table showcases methods for the formation of fused heterocyclic systems from nitropyridine derivatives.

Sigmatropic Rearrangements of the Nitro Group in Pyridine Systems

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. researchgate.net In certain pyridine systems, the nitro group can undergo such rearrangements, leading to the formation of different isomers.

One notable example is the nitration of pyridine with dinitrogen pentoxide (N2O5). The reaction initially forms an N-nitropyridinium ion. researchgate.netiupac.orgntnu.no This intermediate is then attacked by a nucleophile, such as bisulfite, at the 2- or 4-position. ntnu.no The nitro group on the resulting dihydropyridine (B1217469) intermediate can then migrate to the 3-position via a nih.govorganic-chemistry.org sigmatropic shift. researchgate.netiupac.orgntnu.no Subsequent elimination regenerates the aromatic ring, yielding the 3-nitropyridine product. researchgate.netntnu.no This mechanism provides an alternative to electrophilic aromatic substitution for the introduction of a nitro group at the 3-position of the pyridine ring. researchgate.netiupac.org

While direct sigmatropic rearrangements of the nitro group on the pyridine ring itself are less common, rearrangements of related nitro-containing species are known. For instance, the rearrangement of N-(3-pyridyl)nitramine under strong acidic conditions has been studied. researchgate.net However, unlike other N-(pyridyl)nitramines, it does not rearrange to an aminonitropyridine. researchgate.net

The nih.govacs.org-sigmatropic rearrangement of allylic nitro compounds to allylic nitrites, which then hydrolyze to alcohols, is a known transformation. rsc.orgnih.gov While not directly involving a pyridine ring, this illustrates the capability of the nitro group to participate in sigmatropic rearrangements.

The mechanism of nitro group migration in pyridine nitration is a key example of a sigmatropic shift in this system. The evidence suggests that the migration occurs intramolecularly or within a solvent cage. researchgate.net

| Reaction | Intermediate | Type of Rearrangement | Product |

| Nitration of pyridine with N2O5/HSO3- | N-nitro-dihydropyridine-sulfonate | nih.govorganic-chemistry.org Sigmatropic shift | 3-Nitropyridine |

| Rearrangement of N-(3-pyridyl)nitramine | Not applicable | No rearrangement to aminonitropyridine | 3-Hydroxypyridine, 3,3'-azoxypyridine |

This table summarizes sigmatropic rearrangements involving nitro groups in pyridine-related systems.

Advanced Derivatization and Scaffold Functionalization

Conversion to Acetonitrile (B52724) and Related Derivatives

The carboxylic acid moiety of 2-(3-nitropyridin-2-yl)acetic acid serves as a versatile handle for conversion into other functional groups, most notably the corresponding acetonitrile. This transformation is significant as the nitrile group is a key precursor for various heterocycles and other functionalities.

The conversion of a carboxylic acid to a nitrile typically proceeds through a two-step sequence involving an amide intermediate. The acetic acid derivative is first converted to the corresponding acetamide, which is then dehydrated to yield the nitrile. While direct synthesis of 2-(3-nitropyridin-2-yl)acetonitrile (B174324) is also established, the conversion from the parent acetic acid provides a route from an alternative starting material.

Synthesis of 2-(3-Nitropyridin-2-yl)acetonitrile: Direct synthetic routes to 2-(3-nitropyridin-2-yl)acetonitrile often involve the vicarious nucleophilic substitution (VNS) of 3-nitropyridine (B142982). In this approach, a carbanion equivalent of acetonitrile attacks the C2 position of 3-nitropyridine, which is activated by the electron-withdrawing nitro group.

Another strategy is the direct nitration of 2-pyridylacetonitrile. However, this requires carefully controlled conditions to favor nitration at the C3 position over the electronically preferred C5 position. nih.gov

Once synthesized, 2-(3-nitropyridin-2-yl)acetonitrile is a valuable intermediate. The nitro group can be reduced to form 2-(3-aminopyridin-2-yl)acetonitrile, introducing a nucleophilic amino group that is useful for further derivatization, such as in coupling reactions to form amides or imines. nih.gov

Table 1: Synthesis and Reactions of 2-(3-Nitropyridin-2-yl)acetonitrile

| Reaction Type | Description | Significance | Reference |

|---|---|---|---|

| VNS Synthesis | Reaction of 3-nitropyridine with a cyanomethyl nucleophile. | Direct formation of the acetonitrile derivative. | nih.gov |

| Nitration | Direct nitration of 2-pyridylacetonitrile. | Alternative route, requires control of regioselectivity. | nih.gov |

| Nitro Reduction | Conversion of the -NO₂ group to an -NH₂ group. | Creates a key intermediate for further functionalization. | nih.gov |

| Hydrolysis | Conversion of the nitrile back to the carboxylic acid. | Reversible transformation, useful in synthetic planning. | nih.govnih.gov |

Introduction of Diverse Functional Groups (e.g., Halogens, Ethers, Sulfones)

The nitropyridine ring is amenable to the introduction of various functional groups, which can significantly alter the electronic and steric properties of the molecule. Halogens, ethers, and sulfones are particularly important for their roles in medicinal chemistry and as handles for cross-coupling reactions.

Halogenation: Halogens can be introduced onto the pyridine (B92270) ring at various stages. For example, 2-chloro-5-nitropyridine (B43025) can serve as a starting material, which already incorporates a halogen. acs.org The synthesis of (6-chloro-3-nitro-pyridin-2-yl)acetonitrile has been described, starting from 2-chloro-5-nitropyridine. nih.gov This demonstrates that a chlorine atom can be present on the ring system, providing a site for further reactions. Similarly, bromo-derivatives such as 2-methyl-5-bromo-3-nitropyridine have been synthesized. osti.gov

Etherification: Ether functionalities can be introduced via nucleophilic aromatic substitution (SNAr) reactions on halogenated nitropyridines. For instance, the chlorine atom in 2-chloro-3-nitropyridine (B167233) derivatives can be displaced by an alkoxide to form an ether linkage. The compound 2-benzyloxy-4-chloro-3-nitropyridine is a key intermediate that features a benzyloxy ether group, showcasing the feasibility of this transformation. nih.gov Ethers are generally stable functional groups and are prevalent in many biologically active molecules. rsc.org

Thioether and Sulfone Introduction: The 3-nitro group can be displaced by sulfur nucleophiles. Research has shown that in 3-nitro-5-halopyridines, the 3-NO₂ group can be more susceptible to substitution by thiols than the halogen at the 5-position. tcichemicals.com This allows for the regioselective introduction of thioether moieties. For example, 2-methyl-3-nitropyridines react with thiols in the presence of a base to selectively form 3-alkylsulfanyl or 3-arylsulfanyl derivatives. osti.gov

These thioethers are important precursors to sulfones. The oxidation of the sulfide (B99878) to the corresponding sulfone can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Selectfluor™. nih.govrsc.orgmdpi.com The resulting sulfone group is a valuable pharmacophore due to its ability to act as a hydrogen bond acceptor.

Table 2: Functionalization of the 3-Nitropyridine Scaffold

| Functional Group | Method of Introduction | Example Precursor/Product | Reference |

|---|---|---|---|

| Halogen (Cl) | Use of halogenated starting material. | (6-Chloro-3-nitro-pyridin-2-yl)acetonitrile | nih.gov |

| Halogen (Br) | Use of halogenated starting material. | 2-Methyl-5-bromo-3-nitropyridine | osti.gov |

| Ether (Benzyloxy) | SNAr on a chloro-nitropyridine. | 2-Benzyloxy-4-chloro-3-nitropyridine | nih.gov |

| Thioether | Nucleophilic substitution of the nitro group by a thiol. | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | osti.gov |

| Sulfone | Oxidation of a thioether derivative. | General transformation from thioether to sulfone. | rsc.orgmdpi.com |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Derivatives

The halogenated derivatives of 2-(3-nitropyridin-2-yl)acetic acid are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and alkynyl-substituted structures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or triflate. wikipedia.orgresearchgate.net Halogenated 3-nitropyridine derivatives readily participate in this reaction. For example, 2-benzyloxy-4-chloro-3-nitropyridine has been successfully used in Suzuki couplings with 3-pyridyl boronic acids to create biaryl linkages. nih.gov The reactivity of halopyridines in Suzuki couplings is well-established, with the general reactivity order being I > Br > OTf >> Cl. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of less reactive chloro-pyridines. This allows for the introduction of a wide range of aryl and alkyl groups onto the pyridine core.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. nih.gov This reaction is highly effective for synthesizing alkynyl-substituted pyridines. Studies have demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, affording the 3-alkynyl products in good to excellent yields. This methodology can be applied to halogenated derivatives of 2-(3-nitropyridin-2-yl)acetic acid to introduce alkynyl fragments, which are valuable for further transformations or as components of functional materials and pharmaceuticals.

Table 3: Palladium-Catalyzed Coupling Reactions on Halogenated 3-Nitropyridines

| Reaction | Coupling Partners | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Halopyridine + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Alkyl-substituted Pyridine | nih.gov |

| Sonogashira | Halopyridine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted Pyridine | |

Enantioselective Synthesis and Chiral Modifications of Derivatives

Introducing chirality into molecules derived from 2-(3-nitropyridin-2-yl)acetic acid is crucial for applications in drug discovery, where enantiomers often exhibit different biological activities. While direct asymmetric synthesis of the title compound is not widely reported, several strategies can be employed to generate chiral derivatives.

Enzymatic Resolution: One effective method for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. For instance, the carboxylic acid group of 2-(3-nitropyridin-2-yl)acetic acid can be reduced to a primary alcohol, yielding a racemic 2-(3-nitropyridin-2-yl)ethanol (B3332739) derivative. Racemic pyridyl ethanols have been successfully resolved using lipase-catalyzed enantioselective acetylation. This enzymatic process can provide both the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. This approach allows for the separation of enantiomers which can then be used in further stereospecific syntheses.

Asymmetric Functionalization: Recent advances in catalysis have enabled the direct asymmetric functionalization of the pyridine ring. One such method involves a tandem borane (B79455) and iridium-catalyzed C3-allylation of pyridines. nih.gov This process proceeds through the formation of a dihydropyridine (B1217469) intermediate, which then undergoes an enantioselective allylation, followed by oxidative aromatization to yield the C3-functionalized chiral pyridine. nih.gov Applying such a strategy to a derivative of 2-(3-nitropyridin-2-yl)acetic acid could introduce a chiral center directly onto the heterocyclic core.

Chiral Auxiliaries and Building Blocks: Another approach involves the use of chiral auxiliaries or building blocks. wikipedia.org A racemic derivative of 2-(3-nitropyridin-2-yl)acetic acid can be reacted with a chiral resolving agent, such as tartaric acid or a chiral amine, to form diastereomeric salts. These diastereomers can often be separated by crystallization due to their different physical properties. Subsequent removal of the resolving agent yields the individual enantiomers. Alternatively, chiral ligands can be synthesized from pyridine-containing scaffolds, which are then used in asymmetric catalysis. mdpi.com

These methodologies provide pathways to access chiral derivatives of 2-(3-nitropyridin-2-yl)acetic acid, opening avenues for the exploration of stereoselective interactions in biological systems.

Comprehensive Spectroscopic and Structural Data for 2-(3-Nitropyridin-2-yl)acetic Acid Remains Elusive in Publicly Available Research

Despite extensive and targeted searches for the spectroscopic and structural characterization of the chemical compound 2-(3-Nitropyridin-2-yl)acetic acid, detailed experimental data remains largely unavailable in the public domain. As a result, a comprehensive analysis based on the requested spectroscopic techniques cannot be compiled at this time.

Efforts to locate specific data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy of 2-(3-Nitropyridin-2-yl)acetic acid did not yield the necessary research findings. Furthermore, no X-ray diffraction studies of its crystalline derivatives could be identified to confirm its absolute configuration.

Information available from chemical suppliers confirms the existence and basic molecular formula (C₇H₆N₂O₄) of the compound, registered under CAS number 1214374-87-4. However, this is not accompanied by the in-depth spectroscopic data required for a thorough scientific article. Searches often led to data for isomeric compounds, such as 2-(3-Nitropyridin-4-yl)acetic acid or 2-(6-Nitropyridin-3-yl)acetic acid, which possess different chemical structures and, consequently, distinct spectroscopic properties. Using data from these related but separate molecules would be scientifically inaccurate and misleading.

A complete and accurate compilation of the spectroscopic characterization for 2-(3-Nitropyridin-2-yl)acetic acid is contingent upon the future publication of dedicated research studies detailing these experimental results. Without such primary data, the generation of a scientifically rigorous article as outlined is not possible.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. These calculations minimize the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, methods like B3LYP combined with basis sets such as 6-311++G(d,p) or cc-pVQZ are commonly used to achieve a balance between accuracy and computational cost. nih.govnih.gov

The optimized geometry provides the foundation for all other computational analyses. For instance, studies on similar molecules like 2-amino-3-nitropyridine (B1266227) have shown that DFT calculations can produce geometrical parameters that are in close agreement with experimental data obtained from X-ray crystallography. researchgate.net The accuracy of these calculations provides confidence in the predicted structures of related compounds. In the case of 2-(3-Nitropyridin-2-yl)acetic acid, DFT would elucidate the spatial relationship between the pyridine ring, the nitro group, and the acetic acid substituent, including any intramolecular hydrogen bonding that might occur between the carboxylic acid proton and the nitrogen of the pyridine ring or the oxygen of the nitro group.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) Calculated for Analogous Molecules This table presents typical data obtained for related pyridine derivatives from DFT calculations, illustrating the type of information generated.

| Parameter | Molecule Studied | Computational Method | Calculated Value |

| C-NO₂ Bond Length | 2-amino-3-nitropyridine | B3LYP/6-311++G(d,p) | 1.44 Å |

| C=O Bond Length | Acetic Acid | B3LYP/6-31G(d,p) | 1.20 Å |

| O-H Bond Length | Acetic Acid | B3LYP/6-31G(d,p) | 0.97 Å |

| C-C-N Bond Angle | 2-amino-3-nitropyridine | B3LYP/6-311++G(d,p) | 120.5° |

| O-C-O Bond Angle | Acetic Acid | B3LYP/6-31G(d,p) | 124.5° |

Data derived from computational studies on analogous molecules to illustrate typical results. researchgate.netchem-soc.si

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.comyoutube.com

The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron. A higher HOMO energy suggests a better electron-donating ability. The energy of the LUMO is related to the electron affinity; a lower LUMO energy indicates a greater ability to accept an electron. electrochemsci.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. numberanalytics.com In molecules with donor and acceptor groups, the distribution of HOMO and LUMO densities can show the pathways for intramolecular charge transfer. For 2-(3-Nitropyridin-2-yl)acetic acid, the nitro group (an electron-withdrawing group) and the acetic acid group would significantly influence the energies and distributions of these orbitals.

Table 2: Representative Frontier Molecular Orbital Data for a Related Nitropyridine Compound This table shows typical FMO energy values calculated for nitropyridine derivatives.

| Parameter | Value (eV) | Significance |

| E(HOMO) | -7.2 | Related to electron-donating ability |

| E(LUMO) | -3.5 | Related to electron-accepting ability |

| Energy Gap (ΔE) | 3.7 | Index of chemical reactivity and stability |

Values are illustrative, based on typical DFT calculations for similar aromatic nitro compounds. nih.govresearchgate.net

Prediction and Analysis of Vibrational Spectra

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. americanpharmaceuticalreview.com By calculating the normal modes of vibration, a theoretical spectrum can be generated. chem-soc.siniscpr.res.in Comparing the calculated frequencies with experimental ones helps to confirm the molecular structure and assign specific absorption bands to the corresponding functional group vibrations, such as C=O stretching in the carboxylic acid, N-O stretching in the nitro group, and various C-H and C-N vibrations within the pyridine ring. chem-soc.siresearchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically scaled by an empirical factor (e.g., 0.96) to improve agreement with experimental data. chem-soc.si For 2-(3-Nitropyridin-2-yl)acetic acid, key vibrational modes would include the asymmetric and symmetric stretches of the NO₂ group, the C=O and O-H stretches of the carboxylic acid group, and the characteristic ring stretching modes of the pyridine skeleton.

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table illustrates the correlation between calculated and observed frequencies in related molecules.

| Vibrational Mode | Molecule Studied | Calculated Frequency (Scaled) | Experimental Frequency |

| C=O Stretch | Acetic Acid | 1789 | 1788 |

| N-O Asymmetric Stretch | 2-amino-3-nitropyridine | 1540 | 1535 |

| N-O Symmetric Stretch | 2-amino-3-nitropyridine | 1350 | 1345 |

| C-N Stretch (Ring) | 2-aminopyridine (B139424) | 1325 | 1320 |

Data compiled from studies on analogous compounds to demonstrate typical assignments. researchgate.netchem-soc.siresearchgate.net

Reaction Pathway Energetics and Transition State Modeling

Computational chemistry allows for the exploration of chemical reaction mechanisms by mapping the potential energy surface. osti.gov This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For a molecule like 2-(3-Nitropyridin-2-yl)acetic acid, such studies could model its synthesis, decomposition, or its participation in reactions like decarboxylation or cycloadditions. For example, a study on the cycloaddition reaction of a nitro-substituted nitrile N-oxide explored the energetics of different reaction pathways. mdpi.com The calculations determined the Gibbs free energies of pre-reaction complexes, transition states, and final products, revealing that the reaction proceeds through a one-step, polar mechanism. mdpi.com Similar analyses for 2-(3-Nitropyridin-2-yl)acetic acid could predict its thermal stability and preferred reaction pathways, providing insights that are difficult to obtain experimentally.

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and, more importantly, its first-order hyperpolarizability (β₀). A large β₀ value is indicative of a strong NLO response.

NLO properties are often found in molecules with a "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system. In 2-(3-Nitropyridin-2-yl)acetic acid, the nitro group is a strong electron acceptor. The pyridine ring and the adjacent acetic acid group could collectively act as part of the conjugated system and donor group. Theoretical studies on other organic chromophores have shown that the presence of strong acceptor groups like the nitro group can significantly enhance NLO properties. nih.gov DFT calculations can quantify the β₀ value and analyze the charge transfer characteristics upon excitation to evaluate the NLO potential of the molecule.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

MEP analysis is invaluable for predicting a molecule's reactive sites and intermolecular interactions. electrochemsci.org For 2-(3-Nitropyridin-2-yl)acetic acid, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, as well as potentially near the pyridine nitrogen, highlighting these as sites for interaction with electrophiles or for hydrogen bonding. nih.govelectrochemsci.org Conversely, the hydrogen atom of the carboxylic acid would appear as a region of high positive potential (blue), confirming its acidic character.

Green Chemistry Applications in the Synthesis and Transformation of 2 3 Nitropyridin 2 Yl Acetic Acid

Utilization of Environmentally Benign Solvents (e.g., Ionic Liquids, Water)

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of environmentally benign alternatives like water and ionic liquids, which offer advantages such as low volatility, non-flammability, and potential for recyclability. nih.gov

Ionic Liquids (ILs): Ionic liquids, particularly those based on pyridinium (B92312) cations, have emerged as effective solvents and catalysts for the synthesis of pyridine (B92270) derivatives. acs.orgalfa-chemistry.com For the synthesis of 2-(3-Nitropyridin-2-yl)acetic acid, an ionic liquid could replace conventional solvents like THF in the nucleophilic substitution step where the acetic acid side chain is introduced. nih.gov Studies on related syntheses have shown that pyridinium-based ionic liquids can facilitate reactions like the Suzuki reaction and Friedel-Crafts reactions, offering high yields and simplified product isolation procedures. alfa-chemistry.com The use of a basic ionic liquid, [bmim]OH, has been shown to efficiently promote the one-pot synthesis of highly substituted pyridines. organic-chemistry.org

Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Ultrasound-assisted multicomponent reactions in water have been successfully employed for the synthesis of various nitrogen-containing heterocycles, often resulting in higher yields compared to conventional methods. researchgate.net An ultrasound-assisted, three-component tandem reaction in aqueous ethanol (B145695) has been developed for synthesizing complex fused pyrido[1,2-a]pyrimidin-6(7H)-ones, highlighting the potential of aqueous media for constructing pyridine-containing scaffolds under ambient conditions. acs.org This suggests that key steps in the synthesis of 2-(3-Nitropyridin-2-yl)acetic acid could be adapted to aqueous systems, particularly when combined with energy-efficient techniques.

| Green Solvent | Synthetic Step Application | Potential Advantages | Supporting Findings |

| Ionic Liquid | Nucleophilic substitution of 2-halo-3-nitropyridine with a malonate ester | Higher yields, shorter reaction times, environmental friendliness, convenient operation. acs.org | Efficient one-pot synthesis of fused pyridine derivatives has been achieved in [bmim]Br without a catalyst. acs.org Pyridinium ILs act as effective solvents and catalysts in various organic reactions. alfa-chemistry.com |

| Water / Aqueous Ethanol | Multicomponent reactions to form the pyridine ring; Hydrolysis steps | Non-toxic, non-flammable, inexpensive, high yields when combined with ultrasound. researchgate.netacs.org | Ultrasound-assisted synthesis in aqueous ethanol provides excellent yields, high atom-economy, and operational simplicity for related heterocyclic systems. acs.org |

Catalyst Development for Sustainable Synthesis (e.g., Solid Acid Catalysts, Metal-Free)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. The development of reusable solid acid catalysts and metal-free catalytic systems offers significant advantages over traditional stoichiometric reagents.

Solid Acid Catalysts: The nitration of pyridine derivatives is a key step in producing 2-(3-Nitropyridin-2-yl)acetic acid. Conventional nitration uses a mixture of nitric acid and sulfuric acid, a process that generates large quantities of acidic waste. Solid acid catalysts, such as zeolites, clays, and functionalized silica, present a reusable and more environmentally friendly alternative. ignited.inresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net For instance, zeolite H-FER has been shown to effectively catalyze acetylation reactions under solventless conditions and can be reused without losing activity. researchgate.net Similarly, solid superacid catalysts have been explored to enhance the reactivity and selectivity of nitration reactions. ignited.in The use of pyridine UV-Vis spectroscopy is a novel method to probe and characterize the acid sites on these solid catalysts. nih.gov

Metal-Free Catalysis: Avoiding the use of heavy or toxic metal catalysts is another goal of green chemistry. Metal-free reaction pathways for the synthesis of pyridines have been developed. An expeditious one-pot, metal-free, three-component reaction for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives uses molecular iodine as a catalyst under microwave irradiation, resulting in good yields and no harmful by-products. rsc.org For the synthesis of the pyridine ring itself, visible-light-enabled, metal- and oxidant-free biomimetic aza-6π electrocyclization provides a diverse range of pyridines. organic-chemistry.org These approaches could be adapted for the synthesis of the 2-(pyridin-2-yl)acetic acid backbone before the nitration step.

| Catalyst Type | Synthetic Step Application | Advantages | Research Example |

| Solid Acid Catalyst | Nitration of 2-(pyridin-2-yl)acetic acid precursor | Reusable, reduces acidic waste, simplifies product purification. researchgate.net | Nitrations using solid acids like polystyrene sulfonic acid or Nafion-H are receiving increased attention to overcome limitations of conventional methods. ignited.in |

| Metal-Free Catalyst | Formation of the pyridine ring; Functionalization | Avoids toxic and expensive metal catalysts, reduces harmful by-products. organic-chemistry.orgrsc.org | A metal-free, three-component reaction using molecular iodine under microwave irradiation synthesizes a variety of imidazo[1,2-a]pyridine derivatives in good yields. rsc.org |

Energy-Efficient Methodologies (e.g., Microwave and Ultrasound Assistance)

Conventional synthetic methods often require long reaction times and sustained heating, consuming significant amounts of energy. Microwave and ultrasound-assisted synthesis are energy-efficient alternatives that can dramatically accelerate reaction rates.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in organic synthesis due to its ability to rapidly heat reaction mixtures, leading to significantly reduced reaction times and often improved yields. jocpr.comorganic-chemistry.org The synthesis of various pyridine derivatives has been successfully achieved using microwave assistance. For example, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis gives superior yields in 10-20 minutes compared to hours or days for conventional heating. organic-chemistry.org Similarly, the synthesis of trisubstituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones under microwave irradiation at 130°C took only 30 minutes, compared to 10-16 hours for the conventional reflux method. jocpr.com Such methodologies could be applied to accelerate the synthesis of 2-(3-Nitropyridin-2-yl)acetic acid.

Ultrasound Assistance: Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates through the phenomenon of acoustic cavitation. ijsssr.com This technique has been used to synthesize a wide range of heterocyclic compounds, including pyridines, with benefits including faster reactions, higher yields, and milder conditions. nih.govtandfonline.com A green protocol for synthesizing chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones utilizes ultrasound assistance in aqueous ethanol at room temperature, demonstrating its energy efficiency and effectiveness. acs.org The synthesis of various bioactive heterocycles under ultrasonic irradiation dramatically reduces reaction times from hours to minutes while providing excellent yields and greater purity. nih.gov

| Methodology | Reaction Time Comparison (Pyridine Derivatives) | Yield Comparison | Key Advantages |

| Microwave Assistance | 10-30 minutes vs. 10-16 hours (conventional) jocpr.comorganic-chemistry.org | Yields up to 98%, often superior to conventional heating organic-chemistry.org | Rapid heating, reduced side reactions, energy efficiency, potential for solvent-free reactions. jocpr.comorganic-chemistry.org |

| Ultrasound Assistance | Significantly reduced from hours to minutes nih.gov | Often higher product yields than other methodologies researchgate.net | Enhanced reaction rates, milder conditions, energy efficiency, improved selectivity. acs.orgijsssr.com |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com A high atom economy indicates minimal waste generation.

The synthesis of 2-(3-Nitropyridin-2-yl)acetic acid can be analyzed for its atom economy. Consider a hypothetical synthesis starting from 2-chloro-3-nitropyridine (B167233) and diethyl malonate, followed by hydrolysis and decarboxylation.

Hypothetical Atom Economy Calculation:

Step 1: Reaction of 2-chloro-3-nitropyridine with sodium diethyl malonate.

By-product: Sodium chloride (NaCl)

Step 2: Hydrolysis and decarboxylation of the resulting diester.

By-products: Ethanol (2 molecules), Carbon dioxide (CO₂)

In this pathway, significant portions of the reagents (the ethyl groups from the malonate, the chlorine atom, and a carboxyl group) are lost as by-products, leading to a lower atom economy.

To improve atom economy and minimize waste, synthetic strategies should favor addition reactions over substitutions and eliminations. scranton.edu Furthermore, using catalytic reagents instead of stoichiometric ones is crucial. For instance, using a recyclable solid acid catalyst for nitration avoids the large amount of waste associated with the stoichiometric use of sulfuric acid. ignited.inresearchgate.net Similarly, designing processes where solvents and catalysts can be recycled, such as with ionic liquids or heterogeneous catalysts, contributes significantly to waste minimization. nih.govacs.org The application of green chemistry principles can lead to more eco-friendly synthetic chemistry by avoiding hazardous reagents and minimizing by-product formation. sphinxsai.com

Strategic Applications As a Building Block in Complex Organic Synthesis

Precursor for Azaindole and Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

The structural framework of 2-(3-Nitropyridin-2-yl)acetic acid is ideally suited for the construction of fused heterocyclic systems, most notably azaindoles and pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in numerous biologically active compounds.

The synthesis of 7-azaindoles, for instance, can be achieved from 2-aminopyridine (B139424) derivatives, which can be accessed from nitropyridine precursors. researchgate.net The presence of the nitro group in 2-(3-Nitropyridin-2-yl)acetic acid allows for its reduction to an amino group, a critical step in the cyclization process to form the azaindole ring. Various synthetic strategies, including the Madelung and Fischer indole (B1671886) syntheses, have been adapted for the creation of azaindoles, though they can be limited in scope. researchgate.net More contemporary methods often involve palladium-catalyzed cross-coupling reactions to construct the pyrrole (B145914) ring fused to the pyridine (B92270) core. researchgate.netnih.gov

Similarly, pyrido[2,3-d]pyrimidines, which are key components in many kinase inhibitors and other therapeutic agents, can be synthesized from 2-(3-Nitropyridin-2-yl)acetic acid derivatives. nih.govnih.govmdpi.com The synthesis often involves the condensation of the acetic acid side chain or a derivative thereof with a suitable three-atom component to form the pyrimidine (B1678525) ring. The nitro group can be a crucial element in activating the pyridine ring for subsequent transformations or can be carried through the synthesis to be a feature of the final molecule. A notable example is the development of dihydropyridinone-fused uracils, which are structurally related to dihydropyrido[2,3-d]pyrimidines and have shown potential as antileishmanial agents. nih.gov

| Target Scaffold | Synthetic Approach | Key Transformation of 2-(3-Nitropyridin-2-yl)acetic acid | Reference |

| 7-Azaindoles | Fischer Indole Synthesis, Madelung Synthesis, Palladium-catalyzed cyclization | Reduction of nitro group to amino group, followed by cyclization | researchgate.netorganic-chemistry.org |

| Pyrido[2,3-d]pyrimidines | Condensation and cyclization reactions | Utilization of the acetic acid side chain for pyrimidine ring formation | nih.govgoogle.com |

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The utility of 2-(3-Nitropyridin-2-yl)acetic acid extends beyond the synthesis of azaindoles and pyrido[2,3-d]pyrimidines to a broader range of heterocyclic compounds. nih.govcore.ac.ukrsc.org Its inherent reactivity allows it to be a starting point for domino reactions, multi-component reactions, and various cyclization strategies to afford novel heterocyclic frameworks. nih.gov

For example, the acetic acid functionality can participate in condensation reactions with various electrophiles, while the activated pyridine ring can undergo nucleophilic substitution or modification. This dual reactivity enables the construction of complex polycyclic systems. Research has demonstrated the synthesis of novel N-heterocyclic compounds containing a 1,2,3-triazole ring system through "click" chemistry, where a derivative of 2-(3-Nitropyridin-2-yl)acetic acid could serve as a key building block. nih.gov Furthermore, the core structure is amenable to transformations that lead to the formation of other fused systems, such as those found in various bioactive molecules. core.ac.uk

Role in the Construction of Functionalized Pyridine Derivatives

The pyridine ring in 2-(3-Nitropyridin-2-yl)acetic acid is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution. nih.gov This property is extensively exploited for the introduction of various functional groups onto the pyridine core, leading to a diverse library of substituted pyridine derivatives. nih.govgoogle.com

The introduction of the nitro group into the pyridine ring significantly facilitates its functionalization. nih.gov For instance, the nitro group itself can be displaced by nucleophiles such as thiols, or it can direct the substitution of other leaving groups on the ring. nih.gov This allows for the synthesis of a wide range of 2,3-disubstituted pyridines with tailored electronic and steric properties. These functionalized pyridines can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. nih.gov A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, highlighting the versatility of such building blocks. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Thiols, Amines | 3-Thio- or 3-Amino-pyridine derivatives | nih.gov |

| Three-Component Reaction | Meldrum's acid derivatives, various nucleophiles | Substituted 2-(pyridyl)acetic acid derivatives | nih.gov |

Development of Chemical Probes and Ligands for Research Purposes

The heterocyclic scaffolds derived from 2-(3-Nitropyridin-2-yl)acetic acid, particularly azaindoles and pyrido[2,3-d]pyrimidines, are prominent in the design of chemical probes and ligands for biological targets. nih.govsemanticscholar.org These molecules are instrumental in studying the function of proteins and elucidating biological pathways.

A significant application lies in the development of kinase inhibitors. ed.ac.uknih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrido[2,3-d]pyrimidine and related pyrrolo[2,3-d]pyrimidine cores are found in numerous potent and selective kinase inhibitors. nih.govmdpi.com For example, derivatives have been synthesized as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The ability to systematically modify the structure of these inhibitors, a process facilitated by the synthetic accessibility from precursors like 2-(3-Nitropyridin-2-yl)acetic acid, is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. semanticscholar.org The development of such targeted probes allows researchers to investigate the specific roles of individual kinases in health and disease.

| Target Class | Heterocyclic Scaffold | Example Application | Reference |

| Kinases | Pyrido[2,3-d]pyrimidines, Pyrrolo[2,3-d]pyrimidines | Inhibitors of JAK2, GSK3, TYK2 | nih.govsemanticscholar.org |

| Other Enzymes | Various | Urease inhibitors | nih.gov |

Current Research Challenges and Future Directions

Development of More Selective and Efficient Synthetic Routes

Researchers are actively seeking more efficient synthetic strategies. One promising approach involves a [2+2+2] cycloaddition strategy, which constructs the pyridine (B92270) ring from three different two-carbon building blocks. northumbria.ac.uk This method offers the potential for creating a diverse range of substituted pyridines with unique substitution patterns. northumbria.ac.uk Another avenue of exploration is the three-component ring transformation (TCRT) of dinitropyridone with a ketone and a nitrogen source, which can lead to nitropyridines that are difficult to produce through other methods. mdpi.com Such novel routes could provide more direct and higher-yielding pathways to 2-(3-Nitropyridin-2-yl)acetic acid and its precursors.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring in 2-(3-Nitropyridin-2-yl)acetic acid, making it susceptible to nucleophilic attack. nih.gov Recent studies on related 3-nitropyridines have shown that the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, a phenomenon that is not traditionally expected. nih.gov Specifically, in reactions with sulfur nucleophiles, the 3-nitro group can be selectively substituted even in the presence of other potential leaving groups. nih.gov

This opens up new possibilities for the functionalization of 2-(3-Nitropyridin-2-yl)acetic acid. Future research will likely focus on exploring the full scope of this reactivity, investigating a wider range of nucleophiles (N-, O-, and C-nucleophiles) and their potential to displace the nitro group. Understanding and harnessing these unconventional transformations will enable the synthesis of novel derivatives with tailored properties.

Advanced Mechanistic Investigations Through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of 2-(3-Nitropyridin-2-yl)acetic acid is crucial for optimizing existing methods and designing new ones. The regioselectivity observed in the substitution reactions of 3-nitropyridines, for instance, warrants detailed mechanistic investigation. nih.gov

The integration of experimental techniques, such as kinetic studies and in-situ reaction monitoring, with computational modeling is a powerful approach to elucidate these mechanisms. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure of intermediates and transition states, helping to explain the observed reactivity and regioselectivity. nih.gov Such integrated studies will be instrumental in predicting the outcomes of new reactions and in the rational design of more efficient synthetic protocols.

Design of Highly Functionalized Derivatives for Specific Research Applications

The inherent functionalities of 2-(3-Nitropyridin-2-yl)acetic acid make it an attractive starting material for the synthesis of highly functionalized derivatives with specific applications. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, while the nitro group can be reduced to an amine, which can then be further derivatized. nih.gov

For example, nitropyridine derivatives have been investigated for their potential as:

Bioactive Molecules: Many drugs are based on aromatic nitro compounds, and nitropyridine derivatives have shown promise as inhibitors of various enzymes. nih.govmdpi.com

Fluorescent Molecules: The combination of a 2-alkenyl and a 3-alkylthio substituent on the pyridine ring has been shown to lead to compounds with large Stokes shifts, a desirable property for fluorescent probes. nih.gov

Coordination Complexes: The pyridine nitrogen and other substituents can act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties. mdpi.com

Future research will undoubtedly focus on the rational design and synthesis of derivatives of 2-(3-Nitropyridin-2-yl)acetic acid tailored for specific biological targets or material applications.

Integration with Flow Chemistry and Automated Synthesis for Scalable Research

The translation of laboratory-scale syntheses to larger-scale production is a common bottleneck in chemical research. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. syrris.comrsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Nitropyridin-2-yl)acetic acid with high purity?

- Methodological Answer : Regioselective nitration of pyridine derivatives followed by acetic acid coupling is a common approach. For example, bromination in acetic acid (as seen in analogous compounds) can be adapted using nitric acid under controlled conditions to introduce the nitro group at the 3-position of pyridine. Purification via solvent extraction (e.g., acetone/water mixtures) and column chromatography ensures high yield (75–85%) and purity (>95%) .

Q. What purification techniques are effective for isolating 2-(3-Nitropyridin-2-yl)acetic acid from reaction mixtures?

- Methodological Answer : Sequential solvent partitioning (e.g., ethyl acetate/water) removes polar by-products. Column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate) isolates the target compound. Crystallization from ethanol or acetone further enhances purity (>98%) .

Q. What safety precautions are necessary when handling 2-(3-Nitropyridin-2-yl)acetic acid in laboratory settings?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors. Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation. Emergency protocols include immediate flushing with water for eye exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in 2-(3-Nitropyridin-2-yl)acetic acid derivatives?

- Methodological Answer : Collect high-resolution (≤1.0 Å) diffraction data using a synchrotron source. Refine with SHELXL, employing restraints for disordered nitro or acetic acid groups. Validate hydrogen bonding (e.g., O—H⋯O interactions) using ORTEP-3 visualizations. For twinned crystals, use the TWIN command in SHELXL to model overlapping domains .

Q. How should researchers address data contradictions in crystallographic analyses of nitro-substituted pyridine acetic acid derivatives?

- Methodological Answer : Check for pseudosymmetry or twinning using PLATON. If Rint > 0.05, reprocess data with SADABS for absorption correction. For conflicting bond lengths, cross-validate with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to reconcile experimental and theoretical geometries .

Q. What strategies enhance the regioselective functionalization of the pyridine ring in 2-(3-Nitropyridin-2-yl)acetic acid?

- Methodological Answer : Exploit the electron-withdrawing nitro group to direct electrophilic substitution to the 4-position. Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor regioselectivity via <sup>1</sup>H NMR (e.g., upfield shifts for para-substituted products) .

Q. How do spectroscopic techniques (NMR, IR) corroborate the structural integrity of 2-(3-Nitropyridin-2-yl)acetic acid?

- Methodological Answer :

- <sup>1</sup>H NMR : Pyridine protons (H-4, H-5) appear as doublets at δ 8.2–8.5 ppm; the acetic acid proton (COOH) is a singlet at δ 12.1–12.5 ppm.

- IR : Strong C=O stretch at 1700–1720 cm<sup>−1</sup> and NO2 asymmetric stretch at 1520–1550 cm<sup>−1</sup> confirm functional groups .

Q. What experimental conditions influence the stability of 2-(3-Nitropyridin-2-yl)acetic acid during long-term storage?

- Methodological Answer : Degradation occurs via nitro group reduction under light or humidity. Store at –20°C in amber vials with desiccants (silica gel). Monitor stability via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) to detect decomposition products .

Key Research Findings and Data

| Parameter | Value | Reference |

|---|---|---|

| Crystallographic R-factor | R1 = 0.026 (I > 2σ(I)) | |

| Synthetic Yield | 75–85% | |

| NMR Chemical Shift (COOH) | δ 12.1–12.5 ppm | |

| IR Stretching (NO2) | 1520–1550 cm<sup>−1</sup> |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.